molecular formula C10H17ClN2O B8641613 4-(2-Dimethylamino-ethoxy)-phenylamine hydrochloride

4-(2-Dimethylamino-ethoxy)-phenylamine hydrochloride

Cat. No. B8641613
M. Wt: 216.71 g/mol
InChI Key: ZDZKIJCPUBRFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07713994B2

Procedure details

A solution of dimethyl-[2-(4-nitro-phenoxy)-ethyl]-amine hydrochloride (0.29 g, 1.2 mmol) in ethanol (20 mL) is hydrogenated at atmospheric pressure over 10% palladium on carbon. The reaction mixture is filtered through a pad of diatomaceous earth and concentrated to give 4-(2-dimethylamino-ethoxy)-phenylamine hydrochloride (0.24 g, 96%).
Name
dimethyl-[2-(4-nitro-phenoxy)-ethyl]-amine hydrochloride
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][N:3]([CH3:16])[CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=1>C(O)C.[Pd]>[ClH:1].[CH3:2][N:3]([CH3:16])[CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=1 |f:0.1,4.5|

Inputs

Step One
Name
dimethyl-[2-(4-nitro-phenoxy)-ethyl]-amine hydrochloride
Quantity
0.29 g
Type
reactant
Smiles
Cl.CN(CCOC1=CC=C(C=C1)[N+](=O)[O-])C
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a pad of diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
Cl.CN(CCOC1=CC=C(C=C1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.